molecular formula C8H7BrFIO B14761494 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene

1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene

Cat. No.: B14761494
M. Wt: 344.95 g/mol
InChI Key: IOLGSWMXRRIZRK-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7BrFIO It is a derivative of benzene, substituted with bromine, ethoxy, fluorine, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by substitution reactions to introduce the ethoxy and fluoro groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing advanced chemical reactors and purification techniques. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophiles and Electrophiles: Used in substitution reactions.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and functional groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-Bromo-4-fluoro-2-iodobenzene
  • 1-Bromo-3-ethoxy-2-fluoro-4-iodobenzene
  • 2-Bromo-4-fluoro-1-iodobenzene

Comparison: 1-Bromo-4-ethoxy-2-fluoro-3-iodobenzene is unique due to the specific arrangement of its substituents, which influences its chemical properties and reactivity

Properties

Molecular Formula

C8H7BrFIO

Molecular Weight

344.95 g/mol

IUPAC Name

1-bromo-4-ethoxy-2-fluoro-3-iodobenzene

InChI

InChI=1S/C8H7BrFIO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3

InChI Key

IOLGSWMXRRIZRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)F)I

Origin of Product

United States

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